molecular formula C20H23F4NO3S B11064398 4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide

4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide

Cat. No.: B11064398
M. Wt: 433.5 g/mol
InChI Key: BTHHBBQURPMXRC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide, with the chemical formula C10H15NO2S, is a sulfonamide compound. It consists of a tert-butyl group, a tetrafluoropropoxy-methyl-substituted phenyl ring, and a benzenesulfonamide moiety . This compound finds applications in various fields due to its unique structure.

Preparation Methods

The synthetic routes for this compound involve the reaction of tert-butylamine with 4-(2,2,3,3-tetrafluoropropoxy)benzenesulfonyl chloride. The reaction conditions typically include an organic solvent (such as dichloromethane) and a base (such as triethylamine). Industrial production methods may vary, but they generally follow similar principles .

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition.

    Medicine: May have applications in drug design or as a pharmacophore.

    Industry: Employed in materials science or as a ligand in catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, potentially related to its sulfonamide or fluorinated phenyl groups.

Comparison with Similar Compounds

While there are no direct analogs, the combination of tert-butyl, tetrafluoropropoxy, and benzenesulfonamide functionalities makes this compound unique. Similar compounds may include other sulfonamides or fluorinated aromatic derivatives.

Properties

Molecular Formula

C20H23F4NO3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H23F4NO3S/c1-19(2,3)15-6-10-17(11-7-15)29(26,27)25-16-8-4-14(5-9-16)12-28-13-20(23,24)18(21)22/h4-11,18,25H,12-13H2,1-3H3

InChI Key

BTHHBBQURPMXRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F

Origin of Product

United States

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